Cabralealactone: A Technical Guide to its Natural Source, Discovery, and Biological Activity
Cabralealactone: A Technical Guide to its Natural Source, Discovery, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cabralealactone is a tetracyclic triterpenoid that has garnered attention for its potential therapeutic properties, including hepatoprotective and anti-inflammatory effects. This technical guide provides a comprehensive overview of the discovery, natural source, and biological activity of cabralealactone. It addresses the existing discrepancies in the scientific literature regarding its origin and consolidates the available data on its chemical properties and pharmacological actions. This document is intended to serve as a resource for researchers and professionals in natural product chemistry and drug development.
Discovery and Natural Source: An Unresolved Discrepancy
The scientific literature presents conflicting information regarding the primary natural source of cabralealactone. The name of the compound strongly suggests its origin from the Cabralea genus, and it is believed to have been first isolated from Cabralea canjerana. However, accessing the original publication has proven difficult, leading to a lack of definitive data from its initial discovery.
More recent studies have identified cabralealactone in a standardized 90% ethanolic extract of Cleome brachycarpa, where it is a significant phytochemical constituent (5.1%)[1][2]. This plant, belonging to the Cleomaceae family, is found in sandy regions of Africa and Asia and is used in traditional medicine[3].
Further complicating the matter, the PubChem database lists the natural source of cabralealactone as the stems of Aglaia abbreviata, and also mentions its presence in Betula platyphylla var. japonica and Aglaia elaeagnoidea[4].
Given these conflicting reports, researchers should exercise caution when identifying the source of cabralealactone and are encouraged to seek out the original foundational research for clarification.
Physicochemical Properties
Quantitative data on the physicochemical properties of cabralealactone is limited in the readily available literature. The following information is derived from the PubChem database and represents computed properties.
| Property | Value | Source |
| Molecular Formula | C₂₇H₄₂O₃ | PubChem[4] |
| Molecular Weight | 414.6 g/mol | PubChem[4] |
| IUPAC Name | (5S)-5-methyl-5-[(5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one | PubChem[4] |
| CAS Number | 19865-87-3 | PubChem[4] |
Experimental Protocols
Hypothetical Isolation and Purification Workflow
Structure Elucidation
The definitive structure of cabralealactone would have been determined using a combination of spectroscopic techniques:
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Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
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Infrared (IR) Spectroscopy: To identify functional groups such as carbonyls (ketone and lactone).
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to establish the carbon skeleton and the relative stereochemistry.
Biological Activity and Mechanism of Action
In vivo and in silico studies have demonstrated that cabralealactone possesses significant hepatoprotective and anti-inflammatory properties[3][5].
Hepatoprotective Effects
In a rat model of carbon tetrachloride (CCl₄)-induced hepatotoxicity, administration of a standardized extract of Cleome brachycarpa containing cabralealactone (at a dose of 100 mg/kg b. wt.) resulted in the restoration of the normal architecture of hepatocytes[1]. The treatment suppressed fibrosis and necrosis of the liver cells[1].
The proposed mechanism for its hepatoprotective effect involves the modulation of apoptosis-related proteins. Cabralealactone was found to suppress the activation of p53, decrease the expression of the pro-apoptotic protein Bax, and increase the expression of the anti-apoptotic protein Bcl-2. This cascade of events leads to a reduction in the release of cytochrome C from the mitochondria and the inactivation of caspases 3 and 9[1].
Anti-inflammatory and Antioxidant Activity
Cabralealactone has been identified as a potential inhibitor of cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α), two key mediators of inflammation[3][5]. Molecular docking studies have supported its potential as an anti-inflammatory agent[2].
In terms of antioxidant activity, cabralealactone exhibited significant DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity (89.26%)[2]. This antioxidant property likely contributes to its ability to combat oxidative stress associated with liver injuries[3].
Signaling Pathway in CCl₄-Induced Hepatotoxicity and the Protective Role of Cabralealactone
The following diagram illustrates the proposed signaling pathway of CCl₄-induced liver damage and the points of intervention by cabralealactone.
Conclusion and Future Directions
Cabralealactone is a promising natural product with demonstrated hepatoprotective and anti-inflammatory activities. However, there is a critical need to resolve the ambiguity surrounding its primary natural source by locating and analyzing the original discovery publication. Future research should focus on the total synthesis of cabralealactone to provide a reliable source for further pharmacological studies. Additionally, more detailed investigations into its mechanism of action, including the identification of its direct molecular targets, will be crucial for its potential development as a therapeutic agent. The establishment of specific IC₅₀ values for its enzymatic and cellular activities will also be essential for quantitative structure-activity relationship (QSAR) studies.
References
- 1. In silico and in vivo characterization of cabralealactone, solasodin and salvadorin in a rat model: potential anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In silico and in vivo characterization of cabralealactone, solasodin and salvadorin in a rat model: potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. Isolation and Structural Characterization of Bioactive Molecules on Prostate Cancer from Mayan Traditional Medicinal Plants [mdpi.com]
